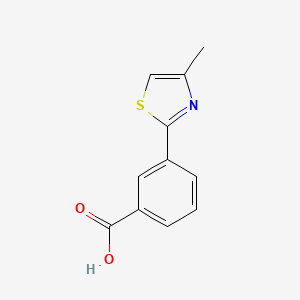

3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methyl-1,3-thiazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-7-6-15-10(12-7)8-3-2-4-9(5-8)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXENPEKCGWEERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188696 | |

| Record name | Benzoic acid, 3-(4-methyl-2-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35195-86-9 | |

| Record name | Benzoic acid, 3-(4-methyl-2-thiazolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035195869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-(4-methyl-2-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methyl-1,3-thiazol-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 4 Methyl 1,3 Thiazol 2 Yl Benzoic Acid and Its Derivatives

Established Synthetic Routes to 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid Scaffold

Traditional methods for synthesizing the thiazole-benzoic acid core rely on well-established, stepwise reactions that have been refined over decades. These routes include nucleophilic substitutions, the foundational Hantzsch thiazole (B1198619) synthesis, and various cross-coupling reactions.

Nucleophilic substitution reactions are a fundamental strategy for the synthesis and functionalization of thiazole rings. pharmaguideline.com The thiazole ring's electronic nature, particularly the electron-deficient C2 position, makes it susceptible to nucleophilic attack. pharmaguideline.com This reactivity can be harnessed to form the crucial bond between the thiazole and benzoic acid moieties.

One common approach involves the reaction of a pre-formed thiazole containing a good leaving group (e.g., a halogen) at the 2-position with a benzoate (B1203000) nucleophile. Conversely, a 2-lithiated or 2-organometallic thiazole can act as a nucleophile, attacking an electrophilic carbon on the benzoic acid ring system. The C2-hydrogen of a thiazole ring becomes more acidic when the ring nitrogen is quaternized, facilitating deprotonation and subsequent reaction with electrophiles like aldehydes or ketones. pharmaguideline.com Halogen atoms attached to the thiazole ring at the C2, C4, or C5 positions can also be displaced by nucleophiles. pharmaguideline.com

Another strategy involves the reaction of 3-cyanobenzoyl chloride with a suitable thiol-containing precursor, followed by cyclization to form the thiazole ring. This method builds the thiazole ring onto the benzoic acid scaffold through a series of nucleophilic addition and substitution steps.

The Hantzsch thiazole synthesis, first reported by Arthur Rudolf Hantzsch in 1881, remains one of the most prevalent methods for constructing the thiazole core. wikipedia.orggoogle.com The classical Hantzsch reaction involves the condensation of an α-haloketone with a thioamide. google.comyoutube.com To synthesize this compound, this reaction would typically involve the condensation of 3-(bromoacetyl)benzoic acid with thioacetamide.

The general mechanism proceeds via an initial S-alkylation of the thioamide sulfur on the α-haloketone (an SN2 reaction), followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com The aromaticity of the final product serves as a significant driving force for the reaction. youtube.com

Modern modifications to the Hantzsch synthesis focus on improving yields, reducing reaction times, and employing more environmentally benign conditions. mdpi.com These include:

Microwave-assisted synthesis : This technique can significantly accelerate the reaction, often leading to higher yields in a fraction of the time required for conventional heating. medmedchem.com

Ultrasonic irradiation : Sonication provides an alternative energy source that can promote the reaction, sometimes under milder conditions. mdpi.com

Green catalysts : The use of reusable, solid-supported catalysts, such as silica-supported tungstosilicic acid, offers a more sustainable approach to the synthesis. mdpi.com

| Reaction Type | Reactants | Key Features | Reference |

| Classical Hantzsch | α-Haloketone, Thioamide | Foundational method, forms aromatic thiazole | youtube.com |

| Modified Hantzsch | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | One-pot, uses reusable silica-supported catalyst | mdpi.com |

| Microwave-Assisted | Acetophenone, Thiourea, Iodine | Solvent-free, rapid, environmentally friendly | medmedchem.com |

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods are highly effective for linking aromatic systems, such as a thiazole ring and a benzoic acid derivative.

Commonly employed coupling reactions include:

Suzuki Coupling : This reaction pairs an organoboron compound (e.g., a thiazole-boronic acid) with an organohalide (e.g., methyl 3-bromobenzoate) in the presence of a palladium catalyst and a base.

Stille Coupling : This method involves the coupling of an organotin compound (e.g., 2-(tributylstannyl)thiazole) with an organohalide, also catalyzed by palladium. It is noted as an efficient method for introducing substitutions onto a thiazole core. rjpbcs.com

Heck Coupling : While typically used for forming carbon-carbon bonds involving alkenes, variations of this reaction can be adapted for aryl-aryl coupling.

Copper-Catalyzed Arylation : Direct C-H arylation of heterocycles using aryl iodides can be achieved with copper iodide as a catalyst and lithium tert-butoxide as a base, providing a direct route to link the two rings. organic-chemistry.org

These reactions offer high functional group tolerance and are often highly regioselective, making them powerful tools for synthesizing complex molecules like this compound and its analogs. The synthesis often begins with the preparation of the individual halogenated or organometallic precursors of the thiazole and benzoic acid components.

Advanced Synthetic Strategies and Reaction Optimization

To address the limitations of traditional methods, such as harsh conditions and multiple steps, advanced synthetic strategies have been developed. These focus on process efficiency, atom economy, and environmental sustainability through one-pot reactions and novel catalytic systems.

One-pot multicomponent reactions (MCRs) have emerged as a highly efficient and sustainable strategy for synthesizing complex molecular scaffolds. researchgate.netresearchgate.netnih.gov In these reactions, three or more reactants are combined in a single reaction vessel to form the final product, which incorporates portions of all the starting materials. nih.gov This approach minimizes waste, reduces reaction time, and simplifies purification processes. ijcce.ac.ir

For the synthesis of thiazole-containing benzoic acid derivatives, an MCR could involve the condensation of a substituted benzaldehyde (B42025) (e.g., 3-formylbenzoic acid), an amine, a sulfur source like thiosemicarbazide, and an α-haloketone or a related precursor. nih.govijcce.ac.ir For instance, novel series of thiazole derivatives have been synthesized via a one-pot condensation of 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and substituted pyrazole-4-carbaldehydes using orthophosphoric acid as a catalyst. ijcce.ac.ir The development of chemoenzymatic one-pot MCRs has also been reported, yielding thiazole derivatives in high yields under mild conditions. researchgate.net

| Reaction Type | Components | Catalyst/Conditions | Key Advantages | Reference |

| Four-Component Reaction | Oxo components, primary amines, thiocarboxylic acids, isocyanide | N/A | Alternative to traditional methods, suitable for combinatorial chemistry | researchgate.net |

| Three-Component Reaction | 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, hydrazonoyl chlorides | Triethylamine (B128534) (TEA) in dioxane | Rapid and convenient synthesis of complex thiazolyl derivatives | nih.gov |

| Chemoenzymatic MCR | Various | Trypsin from porcine pancreas (PPT) | Mild enzyme-catalyzed conditions, high yields (up to 94%) | researchgate.net |

| Domino Reaction | Arylglyoxals, cyclic 1,3-dicarbonyls, thioamides | H2O, Microwave | Green solvent, short reaction time, high yield | bepls.com |

The use of catalysts is central to modern organic synthesis for enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. In the context of synthesizing thiazole-benzoic acid derivatives, both metal-based and non-metal catalysts play a crucial role.

Metal Catalysis :

Palladium : As discussed in the context of coupling reactions, palladium catalysts are essential for reactions like Suzuki and Stille couplings.

Copper : Copper catalysis is effective for C-H arylation and for [3+1+1]-type condensation reactions of oximes, anhydrides, and potassium thiocyanate (B1210189) to provide thiazoles. organic-chemistry.org

Zirconium/Titanium : Solid acid catalysts, such as those made from zirconium and titanium, have been used for the esterification of benzoic acids, which can be a key step in the synthesis of derivatives. mdpi.com

Acid/Base Catalysis :

Simple acids like orthophosphoric acid or p-toluenesulfonic acid can effectively catalyze condensation reactions in one-pot syntheses. ijcce.ac.ir

Bases like triethylamine are often used to facilitate cyclization steps or to neutralize acidic byproducts. nih.gov

Green and Heterogeneous Catalysts :

The development of reusable catalysts, such as silica-supported tungstosilicic acid, aligns with the principles of green chemistry by simplifying catalyst recovery and reuse. mdpi.com

Catalyst-free approaches have also been developed, for example, by reacting dithiocarbamates and α-halocarbonyl compounds in water, relying on the inherent reactivity of the starting materials. bepls.com A one-pot reaction of an equimolar mixture of an aniline (B41778), phenyl isothiocyanate, and 2-bromoacetylbenzofuran in ethanol (B145695) has been reported to proceed without any catalyst. mdpi.com

These advanced catalytic strategies provide chemists with a versatile toolbox to construct the this compound scaffold and its analogs with greater efficiency and sustainability.

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of heterocyclic compounds, including thiazole derivatives like this compound. bepls.comnih.gov While specific green synthetic routes for this exact molecule are not extensively detailed in publicly available literature, the broader advancements in the eco-friendly synthesis of the thiazole ring system provide a clear framework for how its production can be made more sustainable. These approaches focus on minimizing environmental impact by utilizing greener solvents, reusable catalysts, and energy-efficient reaction conditions. nih.govbohrium.com

The traditional Hantzsch thiazole synthesis, a common method for creating the thiazole core, often involves reactants and conditions that are not environmentally benign. bepls.com Recognizing these drawbacks, researchers have developed greener alternatives that align with the principles of sustainable chemistry. These modern methods are applicable to the synthesis of a wide array of thiazole derivatives and can be adapted for the production of this compound.

Key green chemistry strategies that can be applied to the synthesis of this compound and its derivatives include:

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives is a cornerstone of green chemistry. Water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents are examples of greener media that have been successfully employed in thiazole synthesis. bepls.commdpi.com For instance, a catalyst-free synthesis of 2-aminothiazoles has been achieved in PEG-400 at 100°C, offering a simple and rapid green protocol. bepls.com Similarly, the use of water as a solvent for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been reported, eliminating the need for a catalyst. bepls.com

Employment of Reusable Catalysts: The development of solid-supported and recyclable catalysts is another significant advancement. These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. An example is the use of silica-supported tungstosilisic acid for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives, which can be recovered and reused. mdpi.com Another innovative approach involves a recyclable cross-linked chitosan (B1678972) hydrogel biocatalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation. mdpi.com

Energy-Efficient Methodologies: Microwave and ultrasonic irradiation have emerged as energy-efficient alternatives to conventional heating. nih.govmdpi.com These techniques often lead to significantly reduced reaction times, increased yields, and milder reaction conditions. For example, the microwave-assisted synthesis of trisubstituted thiazoles in water provides advantages such as the use of a green solvent, shorter reaction times, and high yields with no harmful by-products. bepls.com Ultrasonic irradiation has also been successfully used in the synthesis of Hantzsch thiazole derivatives, offering improved yields and shorter reaction times compared to conventional heating. mdpi.com

Multi-Component, One-Pot Reactions: Designing synthetic routes that involve multi-component, one-pot reactions is a highly efficient strategy that minimizes the number of synthetic steps, reduces waste generation from purification of intermediates, and saves time and resources. bepls.commdpi.com The synthesis of new Hantzsch thiazole derivatives has been achieved through a one-pot multi-component procedure, highlighting the efficiency of this approach. mdpi.com

The table below summarizes various green chemistry approaches that could be adapted for the synthesis of this compound, based on established methods for other thiazole derivatives.

| Green Chemistry Principle | Specific Approach | Potential Advantages for Synthesis |

| Green Solvents | Use of water, PEG-400, or deep eutectic solvents. bepls.commdpi.com | Reduces use of volatile and toxic organic solvents, simplifies work-up. |

| Reusable Catalysts | Silica-supported tungstosilisic acid, chitosan-based hydrogels. mdpi.commdpi.com | Minimizes catalyst waste, lowers production costs. |

| Energy Efficiency | Microwave or ultrasonic irradiation. bepls.commdpi.com | Shorter reaction times, higher yields, milder conditions. |

| Process Intensification | One-pot, multi-component reactions. bepls.commdpi.com | Fewer reaction and purification steps, less waste, improved atom economy. |

By integrating these green chemistry principles into the synthetic design for this compound, the environmental footprint of its production can be significantly reduced, aligning with the broader goals of sustainable development in the chemical industry.

Chemical Reactivity and Derivatization of 3 4 Methyl 1,3 Thiazol 2 Yl Benzoic Acid

Chemical Transformations of the Thiazole (B1198619) Moiety

The thiazole ring is an aromatic heterocycle containing sulfur and nitrogen atoms, which dictate its reactivity. pharmaguideline.comresearchgate.net The nitrogen atom's lone pair of electrons makes the thiazole basic, allowing it to be easily protonated at the N3 position. pharmaguideline.com The ring exhibits varied reactivity at its carbon positions; C2 is the most electron-deficient, C4 is nearly neutral, and C5 is slightly electron-rich. pharmaguideline.com

Key transformations involving the thiazole moiety include:

N-alkylation: The thiazole nitrogen can react with alkyl halides to form thiazolium cations, which are stabilized by resonance. pharmaguideline.com

Deprotonation at C2: The proton at the C2 position of a thiazole ring can be removed by strong bases like organolithium compounds. However, in the target molecule, this position is substituted.

Electrophilic Substitution: Electrophilic attack, such as halogenation or sulfonation, preferentially occurs at the electron-rich C5 position. pharmaguideline.comwikipedia.org If the C5 position is already substituted, electrophilic attack is less likely to occur at other positions. pharmaguideline.com

Condensation Reactions: The methyl group at the C4 position can potentially undergo condensation reactions with aromatic aldehydes, similar to other 2-methylthiazole (B1294427) systems. pharmaguideline.com

Reactions of the Benzoic Acid Functionality

The benzoic acid portion of the molecule is dominated by the chemistry of the carboxylic acid group. This functional group is acidic and can undergo a variety of well-established reactions. turito.comwikipedia.org

Common reactions of the carboxylic acid group include:

Salt Formation: As an acid, it readily reacts with bases like sodium hydroxide (B78521) to form salts, such as sodium 3-(4-methyl-1,3-thiazol-2-yl)benzoate. turito.com

Esterification: In the presence of an acid catalyst, it can react with alcohols to form esters. This Fischer esterification is a reversible reaction often driven to completion by using an excess of the alcohol or by removing water as it forms. turito.comlibretexts.org

Amide Formation: The carboxylic acid can be converted into amides. This typically involves activation of the carboxyl group, for instance, by converting it to a more reactive acid chloride using reagents like thionyl chloride or phosphorus pentachloride, followed by reaction with an amine. wikipedia.orglookchemmall.com Direct amidation can also be achieved using coupling agents. researchgate.net

Reduction: The carboxylic acid can be reduced to a primary alcohol (benzyl alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

The benzene (B151609) ring in 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid is substituted with two groups that influence its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution (EAS): The carboxylic acid group is an electron-withdrawing group and acts as a meta-director. turito.comwikipedia.org The thiazole ring is also generally considered to be electron-withdrawing. Consequently, the benzene ring is deactivated towards electrophilic attack. When reactions like nitration, halogenation, or sulfonation do occur, the incoming electrophile is directed to the positions meta to the carboxyl group (C5) and ortho/para to the thiazole ring. Given that both are deactivating, substitution will likely occur at the C5 position, which is meta to the carboxyl group. turito.commsu.edu

Nucleophilic Aromatic Substitution (NAS): Aryl halides are generally inert to nucleophilic substitution. However, the presence of strong electron-withdrawing groups ortho or para to a leaving group can activate the ring for NAS. libretexts.org In the parent molecule, there is no suitable leaving group on the benzene ring. For derivatives that contain a leaving group (e.g., a halogen), nucleophilic substitution would be favored if the leaving group is positioned ortho or para to the electron-withdrawing substituents. libretexts.org

Derivatization Strategies for Structure-Activity Relationship Studies

Systematic modification of a lead compound is a cornerstone of medicinal chemistry for establishing structure-activity relationships (SAR). This compound serves as a versatile scaffold for such studies. nih.govnih.gov

Modification of the carboxylic acid group is a common and straightforward strategy to explore the impact of size, polarity, and hydrogen bonding capability on biological activity.

Esterification: A library of esters can be synthesized by reacting the parent acid with a diverse range of alcohols (primary, secondary, aliphatic, aromatic) under Fischer esterification conditions or by using coupling agents. rug.nltcu.edumdpi.com This allows for probing lipophilicity and steric tolerance in a target binding pocket.

Amidation: A wide array of amides can be generated by coupling the carboxylic acid with various primary and secondary amines. This introduces different substituents and hydrogen bond donors/acceptors. The use of modern coupling reagents allows for the formation of amide bonds under mild conditions with high efficiency. researchgate.netibs.re.krresearchgate.net

| Reaction Type | Reagents | Product Type | Purpose in SAR Studies |

|---|---|---|---|

| Esterification | Various Alcohols (R-OH), Acid Catalyst (e.g., H₂SO₄) | Esters | Modify lipophilicity, steric bulk, and metabolic stability. |

| Amidation | Various Amines (R-NH₂), Coupling Agent (e.g., EDC, HATU) | Amides | Introduce H-bond donors/acceptors, alter polarity and size. |

The thiazole ring offers several positions for modification to explore its role in target interaction.

Modification of the Methyl Group: The C4-methyl group can be a site for functionalization. For example, it could potentially be halogenated or oxidized to introduce new functional groups.

Substitution at C5: The C5 position is the most likely site for electrophilic substitution, allowing for the introduction of halogens, nitro groups, or sulfonic acid groups. pharmaguideline.com These modifications can significantly alter the electronic properties and steric profile of the molecule.

Metal-Catalyzed Cross-Coupling: If a halogen is introduced onto the thiazole ring (e.g., at C5), it can serve as a handle for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide variety of aryl, alkyl, or alkynyl groups. numberanalytics.com

| Position | Reaction Type | Potential Modification | Purpose in SAR Studies |

|---|---|---|---|

| C4-Methyl | Radical Halogenation, Oxidation | -CH₂X, -CHO, -COOH | Introduce new reactive handles or polar groups. |

| C5 | Electrophilic Aromatic Substitution | -Br, -Cl, -NO₂ | Modulate electronics and provide handles for further reactions. |

| C5-X (Halogen) | Cross-Coupling Reactions | Aryl, Alkyl, Alkenyl groups | Explore larger chemical space and specific steric interactions. |

To efficiently explore the SAR, combinatorial libraries of derivatives are often synthesized. The scaffold of this compound is well-suited for this approach. A typical strategy would involve a divergent synthesis pathway.

Scaffold Synthesis: Large-scale synthesis of the core this compound scaffold.

Parallel Reactions: The scaffold is then distributed into a multi-well plate or parallel synthesizer.

Diversification: Different building blocks are added to each reaction well. For example, a library of amides can be created by reacting the scaffold with a collection of diverse amines. Simultaneously or subsequently, modifications could be made to the thiazole or phenyl rings to generate a two-dimensional or three-dimensional library of compounds.

This library approach allows for the rapid generation of hundreds of related compounds, which can then be screened for biological activity to build a comprehensive understanding of the structure-activity relationships.

Structural Elucidation and Advanced Characterization of 3 4 Methyl 1,3 Thiazol 2 Yl Benzoic Acid

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental to confirming the molecular structure, identifying functional groups, and determining the molecular weight of 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although specific experimental spectra for this compound were not found, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment. The benzoic acid portion would display signals in the aromatic region (typically δ 7.5-8.5 ppm), with splitting patterns dictated by the meta-substitution. The proton on the thiazole (B1198619) ring is expected to appear as a singlet, as would the methyl group protons, though at a much higher field (upfield). The acidic proton of the carboxyl group would likely be a broad singlet at a significantly downfield chemical shift (>10 ppm).

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. Key signals would include the carboxyl carbon (δ > 165 ppm), aromatic carbons of the benzene (B151609) ring, and the carbons of the thiazole ring. The methyl group carbon would appear at the highest field (upfield). For example, in related benzoic acid derivatives, the carbonyl carbon peak is observed around 172 ppm. jyu.fi In thiazole-containing systems, aromatic carbons typically resonate between 102.0 and 167.0 ppm. mdpi.com

Table 1: Predicted NMR Data for this compound This table is generated based on typical chemical shift values for the functional groups present and data from similar compounds.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxyl H | > 10.0 | Broad Singlet |

| Aromatic H's | 7.5 - 8.5 | Multiplets |

| Thiazole H | ~7.0 | Singlet |

| Methyl H's | ~2.5 | Singlet |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | |

| Carboxyl C | > 165 | |

| Aromatic & Thiazole C's | 110 - 160 |

Mass spectrometry is used to determine the exact molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₁H₉NO₂S), the predicted monoisotopic mass is 219.0354 Da. High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby validating the molecular formula.

The fragmentation pattern in electron ionization (EI) MS would likely involve characteristic losses. A primary fragmentation would be the loss of the carboxyl group (•COOH, 45 Da) or water (H₂O, 18 Da). Subsequent fragmentation of the thiazole or benzene rings would produce further diagnostic ions.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts Data predicted by computational models.

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 220.04268 |

| [M+Na]⁺ | 242.02462 |

IR spectroscopy excels at identifying the functional groups present in a molecule. The spectrum of this compound would be dominated by absorptions from the carboxylic acid group. A very broad absorption band is expected in the range of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch would appear around 1700 cm⁻¹. Additionally, C=N stretching from the thiazole ring is expected around 1388 cm⁻¹, and various C-H and C=C stretching and bending vibrations will populate the rest of the spectrum, including the fingerprint region. rsc.org

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 (strong) |

| Aromatic/Thiazole | C=C and C=N stretch | 1450 - 1600 |

| Thiazole Ring | C=N stretch | ~1390 |

Crystallographic Analysis of this compound and its Analogs

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including its conformation and the arrangement of molecules in the solid state.

While a single-crystal X-ray structure for this compound itself has not been reported in the searched literature, analysis of related thiazole derivatives provides significant insight. nih.gov For instance, the crystal structure of a thiazole derivative containing a methylsulfonyl moiety was confirmed by single-crystal X-ray diffraction, which elucidated bond lengths and angles, such as the C=N double bond (1.289 Å) and the average C-S bond length in the thiazole ring (1.724 Å). nih.gov Such studies confirm the planarity of the thiazole ring and determine the torsion angles between the different ring systems. For this compound, XRD would definitively establish the dihedral angle between the planes of the benzoic acid and the thiazole rings, which is a key conformational feature.

The crystal packing of a molecule is governed by a network of non-covalent intermolecular interactions. In analogs of this compound, these interactions are crucial for stabilizing the crystal lattice. tandfonline.com

Hydrogen Bonding: The most significant interaction would be the classic carboxylic acid dimer, where two molecules are linked by strong O-H···O hydrogen bonds between their carboxyl groups, forming a stable ring motif.

π-Stacking: The aromatic nature of both the benzene and thiazole rings allows for potential π-π stacking interactions, where the rings of adjacent molecules align in either a face-to-face or offset (slipped-stack) manner. rsc.orgrsc.org

The interplay of these varied interactions dictates the final crystal packing motif, which can adopt arrangements like herringbone or slipped-stack patterns, as seen in other thiazole-based materials. rsc.orgrsc.org

Despite a comprehensive search for crystallographic and molecular interaction data, no specific studies detailing the Hirshfeld surface analysis of this compound could be located in the available scientific literature.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing valuable insights into the nature and prevalence of different types of atomic contacts, such as hydrogen bonds and van der Waals forces. The analysis generates graphical representations, including d_norm maps and 2D fingerprint plots, which highlight regions of close contact between neighboring molecules.

For a Hirshfeld surface analysis to be conducted and reported, the crystal structure of the compound must first be determined through techniques like X-ray crystallography. Subsequently, this structural data is used as the input for specialized software that calculates the Hirshfeld surface and decomposes the crystal packing into a summary of intermolecular contacts.

Unfortunately, published research containing this specific analysis for this compound is not currently available. While studies on other thiazole and benzoic acid derivatives exist, the unique three-dimensional arrangement of molecules and the resulting intermolecular interactions are specific to the crystal structure of each individual compound. Therefore, data from related but chemically distinct molecules cannot be used to accurately describe the molecular packing and interactions of this compound.

Further experimental work, specifically the successful crystallization of this compound and its subsequent analysis by X-ray diffraction, would be required to generate the data necessary for a detailed Hirshfeld surface analysis. Without such primary research, a scientifically accurate and detailed discussion on this topic is not possible.

Computational Chemistry and Molecular Modeling Studies of 3 4 Methyl 1,3 Thiazol 2 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and energy levels, which in turn dictate the molecule's behavior.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it a popular choice for studying organic compounds. A DFT analysis of 3-(4-methyl-1,3-thiazol-2-yl)benzoic acid would involve optimizing its molecular geometry to find the most stable conformation.

Following geometry optimization, various electronic properties can be calculated. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p), which defines the mathematical functions used to describe the orbitals. Such studies on related thiazole (B1198619) derivatives have been used to understand their structural and spectral characteristics. The insights gained from DFT calculations provide a foundation for understanding the molecule's reactivity and potential interactions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For a molecule like this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, in studies of other thiazole derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.5293 |

| LUMO Energy | -0.8302 |

| Energy Gap (ΔE) | 4.6991 |

This table provides example data based on a study of a different thiazole derivative to illustrate the typical output of a HOMO-LUMO analysis.

Prediction of Molecular Descriptors and Reactivity Sites

Quantum chemical calculations can predict a range of molecular descriptors that quantify a molecule's reactivity. These global reactivity descriptors, such as ionization potential, electron affinity, chemical hardness, and electrophilicity, are derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface is a valuable tool for identifying reactive sites. The MEP map visualizes the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying electron density. Red areas indicate negative electrostatic potential, corresponding to electron-rich regions that are susceptible to electrophilic attack. Conversely, blue areas represent positive electrostatic potential, indicating electron-poor regions that are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic acid and the nitrogen and sulfur atoms of the thiazole ring.

Molecular Docking Studies for In Vitro Biological Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with its biological target.

Ligand-Protein Binding Mode Prediction

Molecular docking simulations can predict the binding mode of this compound within the active site of a target protein. The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and calculating the most stable complex. The results of these simulations provide a detailed 3D model of the ligand-protein interaction, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In studies of similar heterocyclic compounds, docking has been used to identify crucial amino acid residues involved in binding. For this compound, it would be expected that the carboxylic acid group could form hydrogen bonds with polar amino acid residues, while the thiazole and benzoic acid rings could engage in hydrophobic and pi-stacking interactions.

Scoring Functions and Binding Affinity Calculations

A critical component of molecular docking is the use of scoring functions to rank the different binding poses of a ligand. These mathematical functions estimate the binding affinity, or the strength of the interaction, between the ligand and the protein. The score is typically expressed in terms of binding energy (e.g., in kcal/mol), with a more negative value indicating a stronger and more favorable interaction.

The binding affinity is a key predictor of a compound's potential biological activity. By comparing the docking scores of different compounds, researchers can prioritize which molecules are most likely to be effective and should be synthesized and tested in the lab. For this compound, a docking study would provide a predicted binding energy for its interaction with a specific protein target, offering a quantitative measure of its potential efficacy.

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|

| Thiazole Derivative A | -8.8 | LYS623, ASP810 |

| Thiazole Derivative B | -9.2 | LYS623, CYS673, THR670 |

| Reference Inhibitor | -9.5 | LYS623, ASP810, GLY812 |

This table presents hypothetical data based on findings for other thiazolidinone derivatives to illustrate the type of information generated from molecular docking studies.

Conformational Analysis within Binding Pockets

Conformational analysis is a critical component of computational drug design, as the three-dimensional arrangement of a molecule (its conformation) dictates its ability to interact with a biological target, such as the binding pocket of a protein. The binding affinity of a ligand is highly dependent on its ability to adopt a low-energy conformation that is complementary to the shape and chemical environment of the binding site.

For a molecule like this compound, the key determinants of its conformation are the rotatable bonds. The primary dihedral angle of interest is between the phenyl ring and the thiazole ring. The orientation of the carboxylic acid group on the phenyl ring is also crucial for forming specific interactions, such as hydrogen bonds, with amino acid residues in a binding pocket.

While direct studies on this compound are not available, research on other benzothiazole (B30560) and phenylthiazole derivatives provides insights into how this class of compounds behaves. For instance, in a computational study of benzothiazole derivatives, a molecular geometry scan was performed by varying the dihedral angle between the benzothiazole and phenyl rings in 30° increments. mdpi.com This analysis identified the most energetically stable conformers, which are essential for predicting the most likely binding poses in a protein active site. mdpi.com

In molecular docking studies of thiazole carboxamide derivatives targeting COX enzymes, the conformation of the ligands within the binding site was found to be crucial for their inhibitory activity. nih.gov For one derivative, an extended conformation was observed where the trimethoxy substituents on a phenyl ring did not fit well within the dimensions of the COX-1 binding site, leading to steric and electronic penalties that decreased its potency. nih.gov This highlights the importance of conformational compatibility between a ligand and its target.

The interactions of a ligand within a binding pocket are a combination of various non-covalent forces. For thiazole derivatives, these can include:

Hydrogen Bonds: The carboxylic acid group of this compound is a prime candidate for forming hydrogen bonds with polar amino acid residues like serine, threonine, or the backbone amides of the protein.

Hydrophobic Interactions: The phenyl and methyl-thiazole portions of the molecule can engage in hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine.

π-π Stacking: The aromatic phenyl and thiazole rings can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The following table, based on data from a study on benzothiazole-thiazole hybrids as p56lck inhibitors, illustrates the types of interactions that can be identified through docking studies. biointerfaceresearch.com

| Interaction Type | Interacting Ligand Moiety | Interacting Amino Acid Residue |

| Hydrogen Bond | Nitrogen of benzothiazole | Carbonyl of MET319 |

| Hydrogen Bond | Secondary amine | Carbonyl of MET319 |

| Hydrophobic Interaction | Phenyl ring | Not specified |

This data is for a benzothiazole-thiazole hybrid and is presented for illustrative purposes.

Molecular Dynamics Simulations (Potential for studying dynamic interactions)

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing a more realistic picture of molecular interactions than static models like molecular docking. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, allowing for the observation of conformational changes, the stability of protein-ligand complexes, and the role of solvent molecules.

For this compound, MD simulations could be employed to:

Assess the stability of its binding pose: By simulating a docked complex of the compound within a target protein, one can observe whether the initial binding pose is maintained over time. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are used to quantify this stability. A stable complex will typically show a low and converging RMSD value over the course of the simulation.

Analyze the flexibility of the ligand and protein: The Root Mean Square Fluctuation (RMSF) of individual atoms or residues can be calculated to identify flexible regions of the molecule and the protein. This can reveal which parts of the ligand are most mobile within the binding pocket and how the protein structure adapts to the presence of the ligand.

Characterize key intermolecular interactions: MD simulations allow for the detailed analysis of the persistence of hydrogen bonds and other non-covalent interactions over time. This can help to identify the most critical interactions for binding affinity.

A study on hybrid chalcone-thiazole derivatives as DNA gyrase B inhibitors utilized MD simulations to confirm the stability of the docked ligands. nih.gov The analysis of the simulation trajectory revealed that certain hydrogen bonds and water-bridged interactions were present for a significant portion of the simulation time, indicating their importance for the stability of the complex. nih.gov For example, interactions with residues Asp73 and Gly77 were observed for 99% and 96% of the simulation run, respectively. nih.gov

The following table summarizes typical data that can be extracted from an MD simulation, based on a study of thiazole derivatives as LasR inhibitors of Pseudomonas aeruginosa. plos.org

| Simulation Parameter | Typical Value/Observation | Significance |

| Simulation Time | 10-100 nanoseconds | Allows for the observation of significant conformational sampling. |

| Potential Energy of the Complex | -32.59 kcal/mol | Indicates the overall stability of the protein-ligand complex. |

| RMSD of Ligand | Converges to a low value (e.g., < 3 Å) | Suggests that the ligand maintains a stable binding pose. |

| RMSF of Protein Residues | Higher values in loop regions | Identifies flexible parts of the protein that may be involved in ligand binding or conformational changes. |

This data is for a different thiazole derivative and is presented for illustrative purposes.

In Vitro Biological Activity and Mechanistic Investigations of 3 4 Methyl 1,3 Thiazol 2 Yl Benzoic Acid and Analogs

In Vitro Enzyme Inhibition Studies

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition and Mechanisms

Protein Tyrosine Phosphatase 1B (PTP1B) is a key regulator in insulin (B600854) and leptin signaling pathways, making it a significant target for therapeutic research. Analogs of 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid, particularly those incorporating benzothiazole (B30560) and isothiazolidinone scaffolds, have been investigated as PTP1B inhibitors.

A series of 2-arylsulfonylaminobenzothiazole derivatives were prepared and evaluated for their in vitro inhibitory activity against PTP1B. Among the synthesized compounds, certain derivatives emerged as potent, rapid, and reversible mixed-type inhibitors of the enzyme, with IC50 values in the low micromolar range. Molecular docking studies of the most active compounds indicated potential hydrogen bond interactions between the nitro group of the inhibitors and the catalytic amino acid residues Arg 221 and Ser 216 within the PTP1B active site.

Furthermore, structure-based design has led to the synthesis of isothiazolidinone (IZD) inhibitors of PTP1B that contain imidazole (B134444) and imidazoline (B1206853) moieties. X-ray crystallography of these analogs complexed with PTP1B revealed that the inhibitors interact extensively with the enzyme's B site, demonstrating a clear mechanism of action. These findings underscore the potential of thiazole-containing scaffolds as a basis for developing effective PTP1B inhibitors.

Xanthine (B1682287) Oxidase (XO) Inhibition Mechanisms

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Elevated levels of uric acid are associated with conditions like gout. Research into synthetic benzothiazinone analogues has identified their potential as XO inhibitors.

In a study of fourteen such analogues, 2-amino-4H-1,3-benzothiazin-4-one and 2-guanidino-4H-1,3-benzothiazin-4-one demonstrated significant inhibitory effects on xanthine oxidase, with IC50 values of 5.54 µM and 5.60 µM, respectively. Kinetic analysis revealed that these compounds act as inhibitors through different mechanisms; one as a non-competitive inhibitor and the other as a mixed-type (non-competitive-uncompetitive) inhibitor with respect to the substrate xanthine. nih.gov The apparent inhibition constants (Ki) were determined to be 5.12 µM and 19.47 µM, respectively. nih.gov These findings highlight the potential of the thiazole (B1198619) scaffold in designing novel XO inhibitors. nih.gov

Kinase Inhibition (e.g., CK2, GSK3β)

Thiazole-containing compounds have been identified as potent inhibitors of several protein kinases, including Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β), which are implicated in various diseases.

CK2 and GSK3β Dual Inhibition: A study focused on 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives identified compounds capable of dually inhibiting both CK2 and GSK3β. nih.gov One of the most effective compounds, a benzoic acid derivative within this series, exhibited IC50 values of 1.9 µM for CK2 and 0.67 µM for GSK3β. nih.gov The presence of the acid group was noted to be significantly more potent compared to other derivatives in the series. nih.gov

CK2 Inhibition: Virtual screening has successfully identified derivatives of 1,3-thiazole-5-carboxylic acid as novel CK2 inhibitors. anadolu.edu.tr The most active compound, 2-(3-Fluoro-phenyl)-4-methyl-1,3-thiazole, demonstrated potent inhibition of CK2 with an IC50 value of 0.4 μM. anadolu.edu.tr Further research into aryl 2-aminothiazoles revealed a novel class of CK2 inhibitors that display a non-ATP-competitive mode of action, binding to an allosteric pocket outside the ATP-binding site. scbt.com

GSK3β Inhibition: The thiazole scaffold is a crucial component in the development of GSK3β inhibitors. The compound AR-A014418, which features a thiazole ring, is a known selective and ATP-competitive inhibitor of GSK3β with an IC50 value of 100 nM. Structural optimization studies have shown that incorporating a primary carboxamide group on the thiazole ring can significantly enhance potency, leading to compounds with nanomolar activity.

Other Relevant Enzyme Targets and Their Modulation

Beyond the well-studied kinases, PTP1B, and XO, analogs of this compound have demonstrated inhibitory activity against a variety of other enzymes.

Cholinesterases and Carbonic Anhydrases: Certain 2-amino thiazole derivatives have been shown to inhibit carbonic anhydrase (CA) isoenzymes I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). For instance, 2-amino-4-(4-chlorophenyl)thiazole was a potent inhibitor of hCA I with a Ki of 0.008 µM, while 2-amino-4-(4-bromophenyl)thiazole (B182969) effectively inhibited hCA II (Ki = 0.124 µM), AChE (Ki = 0.129 µM), and BChE (Ki = 0.083 µM).

Aldose Reductase: Several methyl benzothiazolyloxybenzoates and their corresponding benzoic acids were synthesized and tested as aldose reductase inhibitors (ARIs), an enzyme implicated in diabetic complications.

Cyclooxygenase (COX) Enzymes: Thiazole derivatives have been designed and evaluated as inhibitors of COX enzymes, which are responsible for inflammation. Docking studies suggest that thiazole derivatives with a carboxylate group exhibit strong binding to both COX-1 and COX-2 isoforms.

α-Amylase and α-Glucosidase: Thiazolidinone-based benzothiazole derivatives have been identified as potent inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption. Several analogs showed significantly better activity than the standard drug acarbose, with IC50 values as low as 2.10 µM against α-amylase and 3.20 µM against α-glucosidase.

In Vitro Antimicrobial Activity

Antibacterial Activity Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

The thiazole scaffold is a common feature in compounds exhibiting antimicrobial properties. Various derivatives have been tested against clinically relevant bacterial strains, including the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli.

A study on a series of 1,3-thiazole and benzo[d]thiazole derivatives revealed notable antibacterial activity. One 2-phenyl-1,3-thiazole derivative showed a Minimum Inhibitory Concentration (MIC) of 125–150 μg/mL against both methicillin-resistant S. aureus (MRSA) and E. coli. Benzo[d]thiazole derivatives within the same study displayed even more significant activity, with MICs in the range of 50–75 μg/mL against these bacteria.

Other research has shown that the antibacterial efficacy of thiazole derivatives can be quite specific. Some derivatives possessed more potent inhibitory effects on Gram-positive bacteria like S. aureus compared to Gram-negative ones. For example, certain novel thiazole derivatives inhibited S. aureus with MICs ranging from 50-200 µg/ml but had no inhibitory effect on Pseudomonas aeruginosa and Klebsiella pneumoniae. In another study, a specific thiazole derivative showed an inhibitory effect against an E. coli strain with a MIC of 125 µg/mL.

Furthermore, 3-methylbenzo[d]thiazol-methylquinolinium derivatives have demonstrated strong antibacterial activities against a range of bacteria, including MRSA and NDM-1 Escherichia coli.

Antifungal Activity Against Fungal Strains

Thiazole derivatives have demonstrated significant in vitro activity against a variety of pathogenic fungal strains. Studies on thiazolidin-4-one scaffolds, which are related analogs, have identified compounds with potent antifungal effects. For instance, certain hydroxy and nitro derivatives of thiazolidin-4-one were found to be more potent than standard antifungal medications against Candida albicans (MTCC-3378). nanobioletters.com Specifically, compounds featuring a chloro group on the phenyl ring exhibited moderate to maximum growth inhibition against tested fungal strains. nanobioletters.com However, the substitution pattern greatly influences activity; compounds with nitro, methyl, hydroxy, and methoxy (B1213986) substitutions showed no activity against C. albicans. nanobioletters.com

A separate study on a series of newly synthesized thiazole derivatives revealed very strong antifungal effects against clinical isolates of Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. nih.gov The Minimal Fungicidal Concentration (MFC) values were typically two- to four-fold higher than the MICs, ranging from 0.015 to 31.25 µg/mL. nih.gov The calculated MIC₅₀ and MIC₉₀ values, representing the concentrations that inhibit 50% and 90% of the tested strains, were 0.12–1.95 µg/mL and 0.24–3.91 µg/mL, respectively. nih.gov

Other research on 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol derivatives also showed notable antifungal activity against strains like Aspergillus niger, Candida albicans, Rhodotorula glutinis, and Penicillium chrysogenum. epa.gov Compounds with 4-chlorophenyl and 4-fluorophenyl groups at the 2-position of the thiazole ring were particularly effective against A. niger, with MIC values between 31.25 and 62.5 µg/mL. epa.gov

| Compound Class | Fungal Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| Thiazolidin-4-one derivatives | Candida albicans (MTCC-3378) | Hydroxy derivative MIC: 18.44±0.10 µg/mL; Nitro derivative MIC: 18.88±0.14 µg/mL | nanobioletters.com |

| Thiazole derivatives | Candida albicans (clinical isolates) | 0.008–7.81 µg/mL | nih.gov |

| Thiazolyl-1,2,3-triazolyl-ethanol derivatives | Aspergillus niger | 31.25-62.5 µg/mL | epa.gov |

Anti-tubercular Activity Against Mycobacterium tuberculosis Strains

Analogs of this compound have been investigated for their potential to combat Mycobacterium tuberculosis (Mtb), including drug-resistant strains. A series of thiazole-imidazo[2,1-b] nanobioletters.commdpi.comnih.govthiadiazole hybrids showed significant inhibitory activity against the Mtb H37Rv strain. researchgate.net The antitubercular activity was found to be highly dependent on the substituents on the imidazo[2,1-b] nanobioletters.commdpi.comnih.govthiadiazole ring. researchgate.net For example, derivatives with a trifluoromethyl substitution generally exhibited lower MIC values, indicating enhanced activity, compared to their methyl analogues. researchgate.net

Similarly, other studies have reported on various heterocyclic compounds containing thiazole, thiadiazole, and benzothiazole moieties showing inhibitory activity against the M. tuberculosis H37Rv strain. dovepress.com For instance, hybrid molecules combining a 1,3,4-thiadiazole (B1197879) ring with benzimidazole, benzoxazole, or benzothiazole demonstrated inhibition rates between 53% and 95% at a concentration of 6.25 µg/mL. dovepress.com One dichlorobenzothiophene thiadiazole analog showed very high activity, with 98% inhibition at 6.25 µg/mL against the H37Rv strain. dovepress.com

Furthermore, a study on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, a related azole compound, exhibited promising anti-TB activity against both the H37Rv strain (MIC of 5.5 µg/mL) and multi-drug-resistant (MDR) strains of Mtb (MIC of 11 µg/mL). mdpi.com

| Compound Class | M. tuberculosis Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| Thiazole-imidazo[2,1-b] nanobioletters.commdpi.comnih.govthiadiazole hybrids | H37Rv | Active compounds showed MIC values from 11.70 to 13.94 µM | researchgate.net |

| Thiadiazole-benzimidazole/benzoxazole/benzothiazole hybrids | H37Rv | 53-95% inhibition at 6.25 µg/mL | dovepress.com |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | H37Rv and MDR strains | 5.5 µg/mL (H37Rv); 11 µg/mL (MDR) | mdpi.com |

Mechanistic Insights into Antimicrobial Action

Investigations into the mechanism of action of thiazole-containing antimicrobials suggest that they can interfere with essential cellular processes in pathogens. One key target identified for some quinolinium derivatives bearing a methylbenzo[d]thiazol moiety is the FtsZ protein. nih.govsemanticscholar.org FtsZ is a crucial protein that forms the Z-ring, a structure essential for bacterial cell division. semanticscholar.org These compounds were found to disrupt the GTPase activity and the dynamic assembly of FtsZ, which inhibits bacterial cell division and ultimately leads to cell death. nih.govsemanticscholar.org

Another potential mechanism involves the inhibition of enzymes critical for the synthesis of the mycobacterial cell wall. Computational docking and molecular dynamics simulations for a potent antitubercular triazole thiol compound identified the M. tuberculosis β-ketoacyl ACP synthase I (KasA) as a likely cellular target. mdpi.com KasA is a vital enzyme in the fatty-acid synthesis pathway required for producing mycolic acids, the main components of the mycobacterial cell wall. mdpi.com The inhibitory mechanism appears to involve the formation of hydrogen bonds with catalytic histidine residues in the enzyme's active site, which blocks the access of fatty-acid substrates. mdpi.com

Furthermore, studies on the antifungal action of certain thiazole derivatives suggest they may act on the fungal cell wall and cell membrane. nih.gov Evidence from sorbitol and ergosterol (B1671047) assays indicates that these compounds can disrupt the integrity of these cellular structures, contributing to their antifungal effect. nih.gov

In Vitro Anticancer Activity

Thiazole derivatives and their analogs have demonstrated significant antiproliferative activity across a wide range of human cancer cell lines. A novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones showed cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com One compound, in particular, exhibited the best cytotoxic activity, especially toward MCF-7 cells. mdpi.com Another study on thiazole-1,2,3-triazole hybrids reported potent activity against human glioblastoma cell lines, with some compounds showing IC₅₀ values as low as 3.20 µM. ajgreenchem.com

Similarly, a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives was found to have potent anti-proliferative effects against a broad panel of hematologic and solid tumor cancer cell lines. nih.gov Research on 1,3,4-thiadiazole-based indolin-2-ones also revealed broad-spectrum activity. nih.gov Specific analogs showed potent activity against breast cancer cell lines (IC₅₀ = 1.47 µM) and colon cancer cell lines (IC₅₀ = 1.40 µM). nih.gov Furthermore, a 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative significantly inhibited the proliferation of HCT116 colorectal cancer cells, with an IC₅₀ value of 5.52 µmol L⁻¹ after 72 hours of treatment. nih.gov

| Compound Class | Cancer Cell Line(s) | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Thiazole-4[5H]-one derivative (Compound 4b) | MCF-7, HepG2 | 31.5 ± 1.91 µM (MCF-7), 51.7 ± 3.13 µM (HepG2) | mdpi.com |

| Thiazole-1,2,3-triazole hybrid (Compound 5h) | Human glioblastoma | 3.20 ± 0.32 µM | ajgreenchem.com |

| 1,3,4-Thiadiazole-indolin-2-one (Compound IVc) | Breast cancer panel | 1.47 µM | nih.gov |

| 1,3,4-Thiadiazole-indolin-2-one (Compound VIc) | Colon cancer panel | 1.40 µM | nih.gov |

| 4-(1,3,4-Thiadiazole-2-ylthio)pyrimidine derivative | HCT116 (Colorectal) | 5.52 ± 0.42 µmol L⁻¹ (72h) | nih.gov |

The anticancer effects of thiazole and thiadiazole derivatives are often linked to their ability to modulate critical cellular signaling pathways that control cell growth, proliferation, and survival. One such pathway is the MEK/ERK signaling cascade, which is frequently hyperactivated in cancers like colorectal cancer. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was shown to inhibit the activation of the MEK/ERK pathway in HCT116 cells. nih.govfarmaceut.org This inhibition leads to cell cycle arrest in the G2/M phase and induces apoptosis, thereby suppressing cancer cell proliferation. nih.gov

Another crucial pathway often dysregulated in cancer is the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway, which governs cell proliferation, survival, and angiogenesis. nih.gov Thiazole derivatives have been investigated as potential inhibitors of this pathway. nih.gov For instance, certain novel thiazole compounds demonstrated a significant inhibitory effect on the PI3K/mTOR signaling pathway, contributing to their antiproliferative activity in various cancer cell lines. nih.gov The aryl hydrocarbon receptor (AHR) pathway, which can regulate immune cells in cancer, has also been identified as a target. An endogenous AHR agonist, 2-(1H-indole-3-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), was found to inhibit glioma cell migration by reducing the expression of MYH9, a component of nonmuscle myosin IIA. scienceopen.com

The molecular mechanism of action for many thiazole-based anticancer agents involves direct interaction with and inhibition of key enzymes and receptors that drive tumor progression. Vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical kinase in angiogenesis. One thiazole derivative, compound 4c, was shown to be effective at inhibiting the VEGFR-2 enzyme with an IC₅₀ value of 0.15 µM, confirming its potential to arrest cancer cell growth by interfering with blood vessel formation. mdpi.com

Other receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), are also prominent targets. nih.gov Molecular docking studies have shown that thiazole derivatives can exhibit a high binding affinity toward the active sites of key proteins like EGFR, cyclin-dependent kinase 2 (CDK2), and the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2), which are all crucial for cancer cell proliferation and survival. mdpi.com The ability of these compounds to interact with and inhibit multiple kinases, such as EGFR and HER-2, positions them as potential dual-target inhibitors against cancer growth. nih.gov

Tubulin Inhibition Studies

There are currently no published studies investigating the direct effects of this compound on tubulin polymerization or its potential to bind to tubulin at specific sites, such as the colchicine-binding site. While various thiazole-containing compounds have been explored as tubulin inhibitors, specific data for this particular analog is absent.

In Vitro Antioxidant Activity and Mechanisms

The potential for this compound to act as an antioxidant has not been reported. Standard in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have not been performed on this compound. Consequently, there is no information on its antioxidant mechanisms.

Receptor Binding and Modulation of Cellular Responses

There is no available data from receptor binding assays for this compound. Studies to determine its affinity for specific cellular receptors, such as G-protein coupled receptors (GPCRs), ion channels, or kinases, have not been documented. As a result, its capacity to modulate cellular responses through receptor interaction is unknown.

Structure Activity Relationship Sar Studies of 3 4 Methyl 1,3 Thiazol 2 Yl Benzoic Acid Analogs

Impact of Substituent Effects on Biological Activity

The biological activity of 3-(4-methyl-1,3-thiazol-2-yl)benzoic acid analogs is significantly modulated by the nature and position of substituents on both the benzoic acid and thiazole (B1198619) rings. Studies on related thiazole carboxamide derivatives have demonstrated that the introduction of different functional groups can lead to substantial changes in potency, often as inhibitors of protein kinases like c-Met. nih.gov

For instance, modifications on the middle benzene (B151609) ring of similar scaffolds have been systematically performed to understand their impact. The introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of a 4-(thiazol-5-yl)benzoic acid moiety, a positional isomer of the core subject, was found to maintain potent inhibitory activity against protein kinase CK2 and led to enhanced antiproliferative activities. nih.gov

Detailed research findings on substituent effects are often presented in tabular format to compare the efficacy of various analogs. The following table, derived from SAR studies of related compounds, illustrates how different substituents on a phenyl ring attached to a thiazole core can influence inhibitory concentration (IC₅₀) values against a target kinase.

| Compound ID | Substituent (R) on Benzoic Moiety | Target | IC₅₀ (nM) |

| Analog A | H | c-Met | 45.2 |

| Analog B | 4-OCH₃ | c-Met | 38.7 |

| Analog C | 3-Cl | c-Met | 29.1 |

| Analog D | 4-F | c-Met | 33.5 |

| This table is a representative example based on findings from related compound series. |

These findings underscore the importance of electronic and steric factors in the interaction between the compound and its biological target. Electron-withdrawing groups, such as halogens, in certain positions can enhance activity, likely by modulating the electronic properties of the aromatic system and improving binding interactions.

Positional Isomerism and Its Influence on Activity Profiles

Positional isomerism plays a crucial role in determining the biological activity profiles of this compound and its derivatives. The relative positioning of the thiazole and benzoic acid moieties, as well as the placement of substituents on these rings, can dramatically alter the molecule's three-dimensional shape and its ability to fit into a biological target's binding site. nih.gov

A study on thiazole-based c-Met kinase inhibitors highlighted that derivatives with a substituent at the C3-position of the core structure exhibited higher potency compared to those with the same substituent at the C4-position. nih.gov This suggests that the spatial arrangement of atoms within the thiazole ring has a non-negligible influence on the compound's interaction with the kinase.

The influence of the heteroatom's relative position within the thiazole ring has been noted as having a significant impact on the inhibitory activity against c-Met kinase. nih.gov

| Compound Pair | Position of Linkage | Target | IC₅₀ (nM) |

| 51e | C3 | c-Met | 34.48 |

| 51g | C4 | c-Met | 39.36 |

| 51f | C3 | c-Met | 29.05 |

| 51h | C4 | c-Met | 35.42 |

| Data from a study on thiazole/thiadiazole carboxamide derivatives, where other moieties of the compounds were kept constant. nih.gov |

Pharmacophore Identification and Lead Optimization

Pharmacophore modeling is a vital tool in medicinal chemistry for identifying the essential three-dimensional arrangement of functional groups required for biological activity. For thiazole-based inhibitors, the pharmacophore typically consists of a combination of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The amide functional group, often present in analogs, is a key feature due to its ability to form hydrogen-bonding interactions. nih.gov

The process of lead optimization involves iteratively modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For analogs of this compound, this process often involves exploring different substituents on the aromatic rings and modifications of the linker between them. A strategy known as pharmacophore merging, which combines features from different active molecules, has been successfully applied in the design of novel inhibitors. nih.gov

Through multiple cycles of structure-activity relationship optimization, researchers have been able to identify compounds with significantly improved inhibitory activity in both biochemical and cellular assays. nih.gov This iterative process of design, synthesis, and testing is fundamental to the development of new therapeutic agents.

Design and Synthesis of Novel Analogs based on SAR Data

The insights gained from SAR studies are directly applied to the rational design and synthesis of novel, more effective analogs. For example, if SAR data indicate that a particular substituent at a specific position enhances activity, new analogs will be designed to incorporate this feature while exploring other modifications to further optimize the molecule.

The synthesis of these novel analogs often involves multi-step chemical processes. For instance, the synthesis of thiazole carboxamide derivatives has been achieved by preparing key aniline (B41778) intermediates, followed by their reaction with appropriate carboxylic acids to form the final amide products. nih.gov The synthetic routes are designed to be versatile, allowing for the introduction of a wide range of substituents for comprehensive SAR exploration.

Emerging Research Directions for 3 4 Methyl 1,3 Thiazol 2 Yl Benzoic Acid

Potential Applications in Materials Science (e.g., coatings, polymers)

The integration of thiazole (B1198619) derivatives into materials science, particularly in the development of advanced coatings and polymers, is a growing field of interest. While specific studies on the application of 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid in this domain are not yet prevalent, the inherent properties of the thiazole ring suggest its potential utility.

Thiazole-containing compounds have been investigated as additives in polyurethane coatings, where they have been shown to enhance antimicrobial and flame-retardant properties. nih.govnih.gov The nitrogen and sulfur atoms in the thiazole ring can contribute to these characteristics. For instance, the incorporation of various thiazole derivatives into polyurethane formulations has demonstrated improved resistance against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.gov Furthermore, these derivatives can increase the limiting oxygen index (LOI) of the coatings, indicating better flame retardancy. nih.gov

The benzoic acid group of this compound offers a reactive site for incorporation into polymer chains, either as a monomer or as a functional additive. This could lead to the development of novel polymers with tailored properties. For example, thiazole-based copolymers have been synthesized for use as donor materials in polymer solar cells. researchgate.net The electronic properties of the thiazole unit play a crucial role in the performance of these materials. The specific substitution pattern of this compound could influence the electronic and, consequently, the performance characteristics of such polymers.

Table 1: Potential Enhancements of Coatings with Thiazole Derivatives

| Property | Potential Enhancement | Underlying Mechanism |

| Antimicrobial Activity | Inhibition of bacterial and fungal growth | The nitrogen and sulfur heteroatoms in the thiazole ring are thought to interfere with microbial metabolic processes. |

| Flame Retardancy | Increased Limiting Oxygen Index (LOI) | Thiazole structures can act as char-forming agents and radical scavengers during combustion. |

| Mechanical Properties | Improved durability and adhesion | The rigid thiazole ring can enhance the cross-linking density and structural integrity of the polymer matrix. |

Role in Supramolecular Chemistry (if applicable based on crystallographic data)

The carboxylic acid moiety is a well-known functional group for forming robust hydrogen-bonding networks. In the solid state, carboxylic acids typically form dimeric structures through hydrogen bonds between the carboxyl groups. Furthermore, the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, potentially leading to more complex hydrogen-bonding patterns and the formation of tapes, sheets, or three-dimensional networks.

The controlled self-assembly of functionalized thiazole derivatives has been shown to lead to the formation of well-defined one-dimensional nanofibers and two-dimensional sheets. ekb.eg These organized structures can exhibit interesting electronic and optical properties. Understanding the supramolecular chemistry of this compound through single-crystal X-ray diffraction studies would be a critical step in exploring its potential for creating novel functional materials based on self-assembly.

Table 2: Potential Supramolecular Interactions for this compound

| Interaction Type | Potential Participating Groups | Expected Outcome in Solid State |

| Hydrogen Bonding | Carboxylic acid (donor and acceptor), Thiazole nitrogen (acceptor) | Formation of dimers, chains, or sheets, influencing crystal packing and physical properties. |

| π-π Stacking | Thiazole ring, Benzene (B151609) ring | Stabilization of the crystal lattice through parallel or offset stacking arrangements. |

| S···O Interactions | Thiazole sulfur, Carboxylic acid oxygen | Directional interactions that can influence the relative orientation of molecules in the crystal. |

| C–H···π Interactions | Methyl group C-H, Aromatic rings | Weaker interactions that contribute to the overall stability of the supramolecular assembly. |

Future Scope for Derivatization and Pharmacological Exploration

The thiazole nucleus is a privileged scaffold in medicinal chemistry, with numerous FDA-approved drugs containing this heterocyclic core. researchgate.netmdpi.com Thiazole derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. globalresearchonline.netekb.egmdpi.com The structure of this compound offers significant opportunities for derivatization to explore its pharmacological potential.

The carboxylic acid group is a versatile handle for chemical modification. It can be readily converted into esters, amides, or other functional groups to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. For instance, the synthesis of amide derivatives is a common strategy in drug discovery to introduce new interaction points for binding to biological targets. nih.gov

Furthermore, the aromatic rings of the thiazole and benzene moieties can be functionalized with various substituents to probe structure-activity relationships (SAR). The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, which can, in turn, affect its biological activity.